molecular formula C17H21N3O2S B7184418 N-[3-[[(4,5-dimethyl-1,3-thiazol-2-yl)amino]methyl]phenyl]oxolane-2-carboxamide

N-[3-[[(4,5-dimethyl-1,3-thiazol-2-yl)amino]methyl]phenyl]oxolane-2-carboxamide

Cat. No.: B7184418
M. Wt: 331.4 g/mol
InChI Key: FTJJQNMINZJVEF-UHFFFAOYSA-N
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Description

N-[3-[[(4,5-dimethyl-1,3-thiazol-2-yl)amino]methyl]phenyl]oxolane-2-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a thiazole ring, an oxolane ring, and a carboxamide group, making it a versatile molecule for chemical reactions and biological interactions.

Properties

IUPAC Name

N-[3-[[(4,5-dimethyl-1,3-thiazol-2-yl)amino]methyl]phenyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-11-12(2)23-17(19-11)18-10-13-5-3-6-14(9-13)20-16(21)15-7-4-8-22-15/h3,5-6,9,15H,4,7-8,10H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJJQNMINZJVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NCC2=CC(=CC=C2)NC(=O)C3CCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[[(4,5-dimethyl-1,3-thiazol-2-yl)amino]methyl]phenyl]oxolane-2-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Aminomethylation: The thiazole ring is then aminomethylated using formaldehyde and a primary amine.

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a diol with an appropriate leaving group.

    Coupling Reaction: The final step involves coupling the aminomethylated thiazole with the oxolane ring and a carboxamide group under suitable conditions, such as using a coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing automated systems for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

N-[3-[[(4,5-dimethyl-1,3-thiazol-2-yl)amino]methyl]phenyl]oxolane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Azides or thioethers.

Scientific Research Applications

N-[3-[[(4,5-dimethyl-1,3-thiazol-2-yl)amino]methyl]phenyl]oxolane-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[3-[[(4,5-dimethyl-1,3-thiazol-2-yl)amino]methyl]phenyl]oxolane-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can bind to active sites, while the aminomethyl and oxolane groups can enhance binding affinity and specificity. This compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-[[(4,5-dimethyl-1,3-thiazol-2-yl)amino]methyl]phenyl]oxolane-2-carboxamide
  • N-[3-[[(4,5-dimethyl-1,3-thiazol-2-yl)amino]methyl]phenyl]oxolane-2-carboxylate
  • N-[3-[[(4,5-dimethyl-1,3-thiazol-2-yl)amino]methyl]phenyl]oxolane-2-sulfonamide

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and industrial applications.

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